

6-ROX NHS Ester: A Comprehensive Technical Guide for Labeling and Detection

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Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (6-ROX NHS ester), a widely used fluorescent dye for labeling biomolecules. This document details its spectral properties, provides comprehensive experimental protocols, and outlines key considerations for its use in research and development.

Core Properties of 6-ROX NHS Ester

6-ROX (Rhodamine X) is a bright, photostable orange-red fluorophore valuable for a range of applications, including fluorescence microscopy, flow cytometry, qPCR, and sequencing.^[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary and secondary amines on biomolecules, forming stable amide bonds.^{[1][2]}

Spectral and Physicochemical Characteristics

The quantitative data for 6-ROX NHS ester are summarized below. These values are crucial for accurate quantification of labeled conjugates and for designing experiments with appropriate instrument settings.

Property	Value	Reference
Molar Extinction Coefficient (ϵ)	88,000 L·mol ⁻¹ ·cm ⁻¹	[3] [4]
>95,000 L·mol ⁻¹ ·cm ⁻¹	[1]	
82,000 L·mol ⁻¹ ·cm ⁻¹	[5] [6]	
Excitation Maximum (λ_{abs})	570 nm	[3] [4] [5]
578 \pm 3 nm	[1]	
588 nm	[6]	
Emission Maximum (λ_{em})	591 nm	[3] [4] [5]
594 \pm 3 nm	[1]	
608 nm	[6]	
Fluorescence Quantum Yield (Φ)	1.0	[3] [4]
Molecular Weight	631.67 g/mol	[3] [4]
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	[3] [4]
Purity	>80% (balance mostly free carboxylic acid)	[3] [4] [5]
Solubility	Good in polar organic solvents (DMF, DMSO)	[3] [4] [5]
Low in water	[4]	

Experimental Protocols

Preparation of 6-ROX NHS Ester Stock Solution

A critical first step in any labeling experiment is the correct preparation of the dye stock solution.

Methodology:

- Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Dissolve the 6-ROX NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.[\[2\]](#)[\[7\]](#)
- This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[\[8\]](#)

Labeling of Proteins and Oligonucleotides

The following protocols provide a general framework for the covalent labeling of proteins (e.g., antibodies) and amine-modified oligonucleotides. Optimization may be required for specific biomolecules and applications.

Protein Labeling Protocol:

- **Protein Preparation:** Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-9.0.[\[2\]](#)[\[8\]](#) The recommended protein concentration is between 5-20 mg/mL.[\[8\]](#)
- **Labeling Reaction:** While gently stirring, slowly add the 6-ROX NHS ester stock solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[\[7\]](#)
- **Incubation:** Incubate the reaction for 1 hour at room temperature, protected from light.[\[2\]](#)[\[7\]](#)
- **Quenching (Optional):** The reaction can be stopped by adding a buffer containing primary amines, such as 10 mM Tris-HCl (pH 7.5), and incubating for 10-15 minutes.[\[7\]](#)
- **Purification:** Separate the labeled protein from the unreacted dye using a desalting spin column, dialysis, or HPLC.[\[7\]](#)

Oligonucleotide Labeling Protocol:

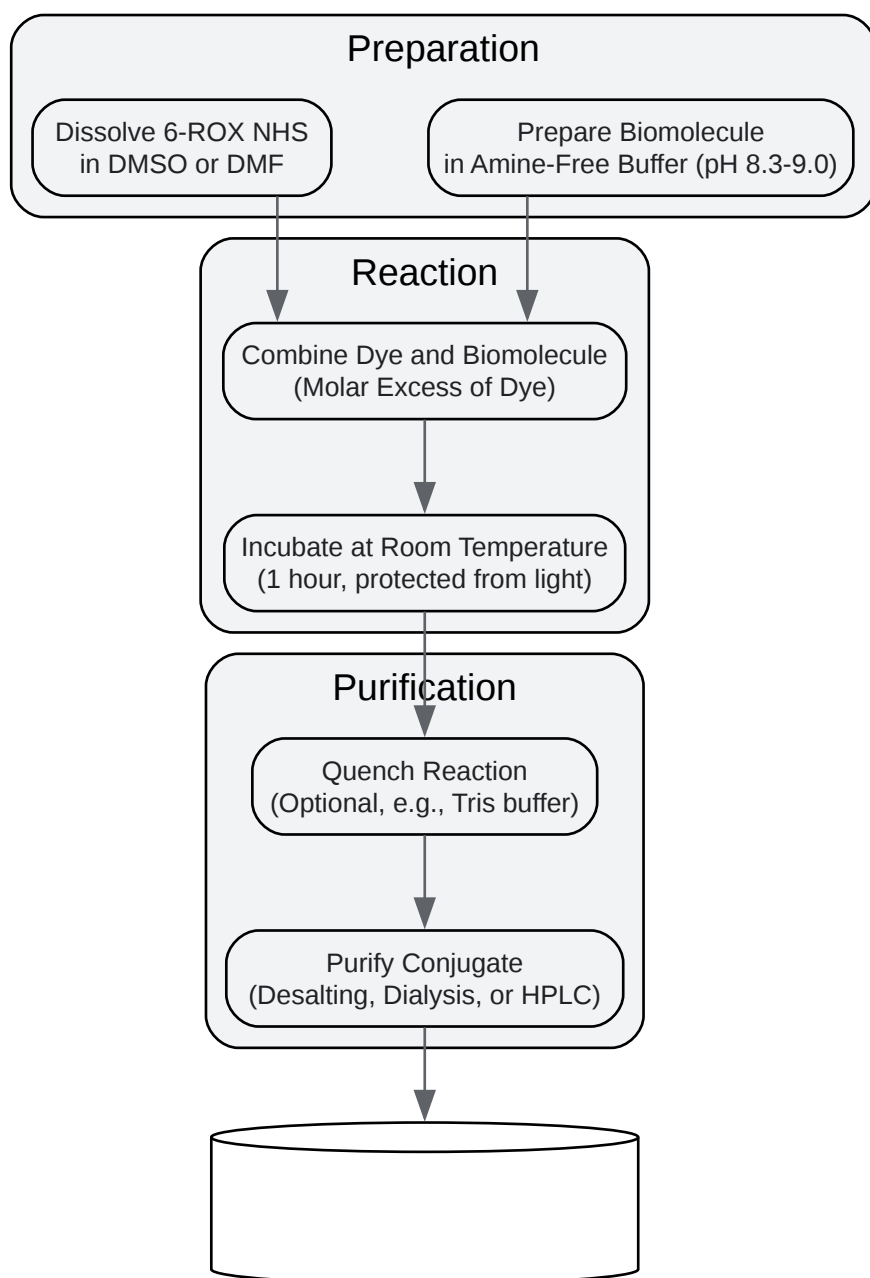
- **Oligonucleotide Preparation:** Dissolve the amine-modified oligonucleotide in 0.1 M carbonate/bicarbonate buffer (pH 9) to a concentration of approximately 0.2 μ moles in 500 μ L.[\[9\]](#)

- Labeling Reaction: Add a calculated amount of the 6-ROX NHS ester stock solution. For 0.2 μ moles of oligonucleotide, 3.2 mg of the dye dissolved in 100 μ L of DMSO is a recommended starting point.^[9] Add approximately 20 μ L of this dye solution to the oligonucleotide solution and vortex.^[9]
- Incubation: Let the reaction proceed for 60 minutes at room temperature.^[9]
- Purification: Purify the labeled oligonucleotide by desalting.^[9]

Visualization of Workflows

General Labeling Workflow

The following diagram illustrates the general workflow for labeling biomolecules with 6-ROX NHS ester.

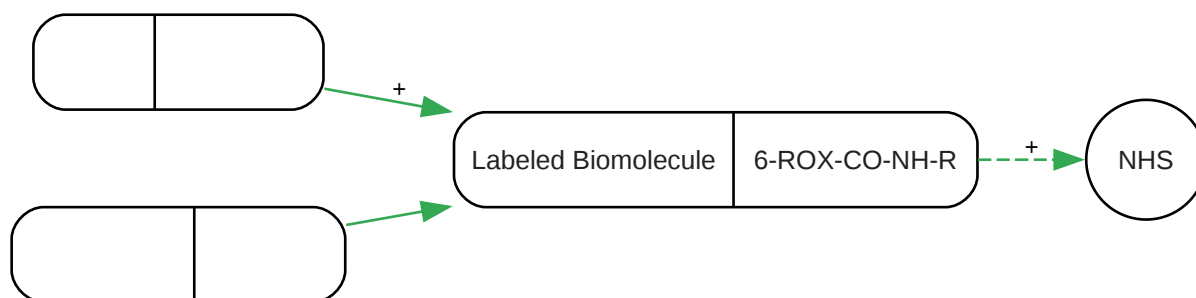


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Caption: General workflow for biomolecule labeling with 6-ROX NHS ester.

Amine Coupling Reaction Pathway

This diagram illustrates the chemical reaction between the NHS ester of 6-ROX and a primary amine on a biomolecule.



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Caption: Reaction of 6-ROX NHS ester with a primary amine.

Stability and Storage

Proper storage of 6-ROX NHS ester and the resulting labeled conjugates is essential to maintain their fluorescence and reactivity.

- Unconjugated 6-ROX NHS Ester: Store the solid material at -20°C in the dark and desiccated.[3][4] It can be shipped at room temperature for short periods.[3][4]
- Stock Solutions: As the NHS ester is moisture-sensitive, it is recommended to prepare stock solutions fresh for each use. If short-term storage is necessary, store in an anhydrous solvent at -20°C.
- Labeled Biomolecules: Store the purified, labeled product in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage.[7] Always protect the labeled product from light to prevent photobleaching.[7]

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